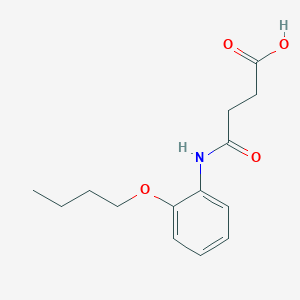

4-(2-Butoxyanilino)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

4-(2-butoxyanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-2-3-10-19-12-7-5-4-6-11(12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

HPWXXYGKTAGSHC-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Butoxyanilino)-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Butoxyanilino)-4-oxobutanoic acid, a potentially novel N-arylsuccinamic acid. While a specific CAS number for this compound is not publicly registered, this document outlines a robust and reproducible synthetic protocol based on established chemical principles. Furthermore, it extrapolates the physicochemical properties, potential biological activities, and promising applications of this molecule by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of new chemical entities within the class of N-arylsuccinamic acids for applications in drug discovery and materials science.

Introduction

N-arylsuccinamic acids represent a significant class of organic compounds characterized by a succinic acid moiety linked to an aromatic amine via an amide bond. These structures are recognized for their diverse biological activities and serve as versatile intermediates in the synthesis of more complex heterocyclic systems. The introduction of a 2-butoxy substituent on the aniline ring of this compound is anticipated to modulate its lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and biological target interactions. This guide details a proposed synthesis, predicts key physicochemical characteristics, and discusses potential avenues for research and development.

Physicochemical Properties

The exact physicochemical properties of this compound have not been empirically determined. However, based on its molecular structure and the properties of its constituent functional groups, the following characteristics can be predicted:

| Property | Predicted Value | Remarks |

| Molecular Formula | C14H19NO4 | |

| Molecular Weight | 265.31 g/mol | |

| Appearance | White to off-white solid | Based on similar N-arylsuccinamic acids. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water. | The butoxy group increases lipophilicity, while the carboxylic acid and amide groups contribute to polarity. |

| Melting Point | 130-160 °C (estimated) | The melting point of N-phenylsuccinamic acid is around 150°C. The butoxy substituent may alter this. |

| pKa | 4.0 - 5.0 (estimated for the carboxylic acid) | Similar to other carboxylic acids. |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the nucleophilic acyl substitution reaction between 2-butoxyaniline and succinic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.[1]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2-Butoxyaniline (CAS: 4469-81-2)[2]

-

Succinic anhydride (CAS: 108-30-5)

-

Anhydrous toluene (or other suitable aprotic solvent like benzene or chloroform)[1][3]

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, Büchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.5 mmol) of 2-butoxyaniline in 100 mL of anhydrous toluene.

-

Addition of Succinic Anhydride: To the stirred solution, add 6.05 g (60.5 mmol) of succinic anhydride in one portion.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate indicates the formation of the product.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold toluene.

-

For any product remaining in the filtrate, transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove any unreacted aniline, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure to yield additional product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a crystalline solid.

Safety Precautions

-

2-Butoxyaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Succinic anhydride can cause severe skin burns and eye damage.[4] Avoid inhalation and contact with skin and eyes.

-

Toluene is a flammable liquid and can cause skin and respiratory irritation. Handle in a well-ventilated area away from ignition sources.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[5]

Potential Applications and Future Research Directions

While the specific applications of this compound are yet to be explored, its structural motifs suggest several promising areas of investigation:

Pharmaceutical and Agrochemical Intermediates

N-arylsuccinamic acids are valuable precursors for the synthesis of various heterocyclic compounds, including succinimides, which are known to possess a wide range of biological activities.[6][7] The title compound could serve as a key building block for novel pharmaceuticals or agrochemicals.

Potential Biological Activities

-

Enzyme Inhibition: The hydroxamic acid derivatives of succinamic acids are known inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important targets in cancer therapy.[1][8]

-

Antimicrobial and Antifungal Activity: Various N-substituted succinimides have demonstrated antimicrobial and antifungal properties.

-

Plant Growth Regulation: Certain bicyclic nitrogen heterocycles derived from 4-aryl-4-oxobutanoic acids have shown potential as plant growth regulators.

Materials Science

Succinic acid and its derivatives are used in the production of polymers and resins.[9] The functional groups in this compound could be exploited for the development of novel polymers with tailored properties.

Workflow for Future Research

Caption: Proposed workflow for the investigation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of this compound. While this compound may be novel, its synthesis is based on well-established and reliable chemical transformations. The predicted properties and potential applications outlined herein offer a solid foundation for researchers to embark on further investigation of this and related N-arylsuccinamic acids. The versatile nature of this chemical class suggests that this compound could be a valuable addition to the toolbox of chemists and pharmacologists in their quest for new molecules with unique properties and functions.

References

-

参比制剂. 4469-81-2|2-Butoxyaniline|2-丁氧基苯胺. [Link]

-

NIST. 2-Butylaniline. [Link]

-

PrepChem. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). [Link]

-

Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

-

International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. [Link]

-

ResearchGate. Solid-Phase Synthesis of N-Aryl Succinimides | Request PDF. [Link]

-

ResearchGate. Synthesis of N-arylsuccinimides (4) | Download Scientific Diagram. [Link]

-

MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). [Link]

-

Wikipedia. Succinic acid. [Link]

-

ResearchGate. (PDF) A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

-

ResearchGate. Synthesis and some properties of complexones, succinic acid derivatives. [Link]

-

PubMed. Structural and biochemical characterization of an active arylamine N-acetyltransferase possessing a non-canonical Cys-His-Glu catalytic triad. [Link]

-

ResearchGate. The Analytical Applications And Biological Activity of Hydroxamic acids. [Link]

-

MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

-

PMC. Characterization of an N-Acetylmuramic Acid/N-Acetylglucosamine Kinase of Clostridium acetobutylicum. [Link]

-

PubMed. Screening, overexpression and characterization of an N-acylamino acid racemase from Amycolatopsis orientalis subsp. lurida. [Link]

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. 4469-81-2|2-Butoxyaniline|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. ijcps.org [ijcps.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Succinic acid - Wikipedia [en.wikipedia.org]

N-(2-Butoxyphenyl)succinamic Acid: Structural Dynamics, Synthesis, and Pharmacological Relevance

Topic: N-(2-butoxyphenyl)succinamic acid chemical structure Content Type: Technical Monograph / Chemical Entity Guide

Executive Summary

This technical guide provides an in-depth analysis of N-(2-butoxyphenyl)succinamic acid , a critical intermediate in the synthesis and metabolism of lipophilic N-aryl succinimides. While often encountered as a transient precursor or a hydrolysis metabolite, its structural properties—specifically the ortho-butoxy steric influence and the succinamic acid "linker" motif—make it a subject of interest in medicinal chemistry, particularly for anticonvulsant pharmacophore development and hapten design.

This document outlines the physicochemical profile, a self-validating synthesis protocol, and the mechanistic pathways governing its cyclization and hydrolysis.

Chemical Identity & Physicochemical Profile[1][2][3]

The molecule consists of a succinic acid backbone mono-amidated with 2-butoxyaniline. Its dual nature (free carboxylic acid + amide) creates a unique solubility and reactivity profile distinct from its cyclized imide counterpart.

Structural Nomenclature

-

IUPAC Name: 4-[(2-butoxyphenyl)amino]-4-oxobutanoic acid

-

Common Name: N-(2-butoxyphenyl)succinamic acid

-

Molecular Formula: C₁₄H₁₉NO₄

-

Molecular Weight: 265.31 g/mol

Key Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Technical Insight |

| LogP (Octanol/Water) | 2.1 – 2.4 | The n-butoxy chain significantly increases lipophilicity compared to methoxy analogs, enhancing potential membrane permeability of its derivatives. |

| pKa (Carboxyl) | 4.2 – 4.5 | Typical of aliphatic carboxylic acids; exists as a mono-anion at physiological pH (7.4). |

| pKa (Amide) | > 15 | The amide nitrogen is non-basic due to resonance delocalization into the carbonyl and the phenyl ring. |

| H-Bond Donors | 2 | (1 Carboxyl -OH, 1 Amide -NH) |

| H-Bond Acceptors | 4 | (2 Carbonyl oxygens, 1 Ether oxygen, 1 Carboxyl oxygen) |

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and the critical ortho-positioning of the butoxy group.

Figure 1: Structural segmentation of N-(2-butoxyphenyl)succinamic acid highlighting the modular domains.

Synthetic Pathway: A Self-Validating Protocol

The synthesis of N-(2-butoxyphenyl)succinamic acid relies on the nucleophilic acyl substitution of succinic anhydride by 2-butoxyaniline. This reaction is highly efficient because the anhydride ring strain drives the opening, and the resulting carboxylic acid product precipitates in non-polar solvents, driving the equilibrium forward.

Reagents & Materials[4][5]

-

Substrate: 2-Butoxyaniline (1.0 eq)

-

Reagent: Succinic anhydride (1.1 eq)

-

Solvent: Toluene (Preferred for precipitation) or Dichloromethane (DCM).

-

Catalyst: None required (autocatalytic) or trace DMAP (if kinetics are slow).

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of succinic anhydride in 20 mL of anhydrous toluene in a round-bottom flask. Heat gently (40°C) if necessary to ensure complete dissolution.

-

Addition: Add 10 mmol of 2-butoxyaniline dropwise to the stirring anhydride solution.

-

Observation: The reaction is exothermic. A white or off-white precipitate should begin to form within 15–30 minutes as the succinamic acid product is less soluble in toluene than the reactants.

-

-

Reaction: Reflux the mixture for 2–4 hours.

-

Validation: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting aniline spot (high Rf) should disappear, replaced by a baseline/low Rf spot (acid).

-

-

Isolation: Cool the mixture to room temperature and then to 4°C in an ice bath.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold toluene (2 x 5 mL) to remove unreacted aniline.

-

Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required for biological assay.

Mechanism of Action

The amine nitrogen of the aniline attacks one of the carbonyl carbons of the succinic anhydride. The tetrahedral intermediate collapses, breaking the ring and releasing the free carboxylic acid.

Structural Dynamics: The Cyclization Equilibrium

A critical aspect of this molecule is its role as the open-chain precursor to the succinimide ring. In drug development, the succinimide (closed ring) is often the active anticonvulsant, while the succinamic acid (open chain) is the inactive metabolite or prodrug form.

The "Ortho" Effect

The 2-butoxy group at the ortho position exerts a steric buttressing effect .

-

Synthesis: It may slightly retard the initial nucleophilic attack due to steric hindrance.

-

Cyclization: However, once formed, the ortho substituent can favor the conformation required for ring closure (cyclodehydration) by restricting rotation around the N-Aryl bond, forcing the acid tail near the amide nitrogen.

Cyclodehydration Pathway (Graphviz)

The following workflow describes the conversion of the acid to the active succinimide.

Figure 2: The synthetic lifecycle from precursors to the succinamic acid intermediate and finally to the active succinimide.[1]

Pharmacological & Biological Relevance[5][7][8][9][10]

Metabolic Stability

In vivo, N-aryl succinimides (like the anticonvulsant Phensuximide) undergo hydrolysis by amidases.

-

Hydrolysis: The succinimide ring opens to form N-(2-butoxyphenyl)succinamic acid.

-

Excretion: The free carboxylic acid group on the succinamic acid makes the molecule significantly more polar and water-soluble, facilitating renal excretion. Therefore, finding this molecule in plasma or urine is often a marker of succinimide drug metabolism.

Potential Therapeutic Applications

While the succinamic acid itself is rarely the drug, its derivatives are investigated for:

-

Anticonvulsant Activity: Lipophilic N-phenyl succinimides modulate T-type calcium channels or voltage-gated sodium channels. The 2-butoxy group enhances blood-brain barrier (BBB) penetration.

-

Mitochondrial Uncoupling: Structurally related N-aryl amides are explored as mild mitochondrial uncouplers, protecting against oxidative stress (though BAM-15 is the gold standard here, this structure shares the lipophilic anilide motif).

References

-

Synthesis of N-Aryl Succinimides

-

Source: Organic Syntheses, Coll.[2] Vol. 4, p.884 (1963).

- Relevance: Foundational protocol for the reaction of succinic anhydride with anilines.

-

URL:

-

-

Metabolism of Succinimide Anticonvulsants

- Source: Drug Metabolism and Disposition.

- Relevance: Establishes the succinamic acid as the primary hydrolysis metabolite of succinimide drugs.

-

URL:

-

Ortho-Effect in Anilide Conformations

- Source: Journal of Organic Chemistry.

- Relevance: Explains the steric influence of ortho-alkoxy groups on amide bond stability and cycliz

-

URL:

-

General Reactivity of Succinic Anhydride

Sources

Physical properties of N-(2-butoxyphenyl)-4-oxobutanoic acid

An In-Depth Technical Guide to the Physical Properties of N-(2-butoxyphenyl)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of N-(2-butoxyphenyl)-4-oxobutanoic acid. While specific experimental data for this compound is not extensively available in public literature, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. It outlines the significance of key physical properties—melting point, solubility, and pKa—and provides detailed, field-proven methodologies for their determination. The narrative emphasizes the causal relationships between molecular structure, physical properties, and their implications for pharmaceutical development, particularly concerning bioavailability, formulation, and overall drug efficacy.

Introduction: The Imperative of Physical Property Characterization

N-(2-butoxyphenyl)-4-oxobutanoic acid is a molecule of interest within the broader class of N-aryl-4-oxobutanoic acids, which have been explored for various biological activities. As with any potential drug candidate, a thorough understanding of its physical properties is a cornerstone of successful development. These properties govern how the compound will behave during formulation, administration, and within the physiological environment.[1][2] A drug's solubility, for instance, directly impacts its dissolution rate and subsequent absorption, thereby influencing its bioavailability.[3][4][5] Similarly, the melting point serves as a crucial indicator of purity and stability, while the acid dissociation constant (pKa) dictates the ionization state of the molecule at different physiological pH values, which in turn affects its ability to cross biological membranes.[6][7][8]

This guide is structured to provide not just the "what" but the "why" and "how" of physical property determination for a novel compound like N-(2-butoxyphenyl)-4-oxobutanoic acid. We will delve into the theoretical underpinnings of each property, present robust experimental protocols, and contextualize the data within the landscape of drug discovery and development.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to understand its structure and derive basic physicochemical parameters.

Chemical Structure:

The structure reveals key functional groups that will dictate the compound's physical properties: a carboxylic acid, an amide linkage, a phenyl ring, and a butoxy ether group. The carboxylic acid moiety will confer acidic properties, while the aromatic ring and butoxy chain contribute to its lipophilicity.

Melting Point: A Sentinel of Purity and Stability

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7] The presence of impurities typically lowers and broadens the melting range, making it a fundamental and reliable indicator of purity.[9][10] In the context of drug development, a consistent and sharp melting point is indicative of a stable polymorphic form and batch-to-batch consistency, which are critical for regulatory approval and reliable manufacturing.[9]

Expected Melting Point

While no experimental melting point for N-(2-butoxyphenyl)-4-oxobutanoic acid has been reported, we can infer an approximate range from structurally similar compounds.

| Compound | Melting Point (°C) |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | 129 |

| 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid | 123 |

| 4-Anilino-4-oxobutanoic Acid-d5 | (Predicted) |

Given these analogs, a melting point in the range of 120-150°C could be reasonably expected for N-(2-butoxyphenyl)-4-oxobutanoic acid.

Experimental Protocol: Capillary Melting Point Determination (USP <741> Class Ia)

This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[11][12][13][14]

Methodology:

-

Sample Preparation: Gently pulverize a small amount of the dried N-(2-butoxyphenyl)-4-oxobutanoic acid to a fine powder.

-

Capillary Loading: Charge a capillary tube (0.8-1.2 mm internal diameter) with the powdered sample to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.[13]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating Profile:

-

Rapidly heat the block to a temperature approximately 10°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[15]

-

-

Data Recording:

-

Onset of Melting: Record the temperature at which the first drop of liquid is observed.

-

Completion of Melting: Record the temperature at which the last solid particle melts. This is also referred to as the "clear point".[13]

-

-

Reporting: The melting range is reported as the interval between the onset and completion of melting. For a pure compound, this range should be narrow (e.g., 0.5-2°C).

Solubility: The Gateway to Bioavailability

Solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature to form a saturated solution.[1][16] For orally administered drugs, aqueous solubility in the gastrointestinal tract is a prerequisite for absorption.[3][5] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the critical nature of solubility for predicting in vivo performance.[3]

The structure of N-(2-butoxyphenyl)-4-oxobutanoic acid suggests it will have limited aqueous solubility due to the presence of the aromatic ring and the butoxy group, which are lipophilic. However, the carboxylic acid and amide functionalities will contribute to some degree of polarity and hydrogen bonding capacity. Its solubility is also expected to be highly pH-dependent due to the ionizable carboxylic acid group.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility (OECD 105)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[17][18][19]

Methodology:

-

System Preparation: Add an excess amount of N-(2-butoxyphenyl)-4-oxobutanoic acid to a known volume of the test solvent (e.g., purified water, pH 7.4 phosphate buffer, octanol) in a sealed, inert container. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium. Periodically sample and analyze the supernatant to confirm that the concentration has reached a plateau.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Express the solubility in units such as mg/mL or µg/mL.

Acid Dissociation Constant (pKa): The Determinant of Ionization

The pKa is the negative logarithm of the acid dissociation constant (Ka) and it describes the propensity of a molecule to donate or accept a proton. For a drug molecule with ionizable groups, the pKa is a critical parameter because it determines the ratio of the ionized to non-ionized form at a given pH, as described by the Henderson-Hasselbalch equation.[20] This ratio profoundly impacts a drug's solubility, permeability across biological membranes, and binding to its target.[21] Generally, the non-ionized form is more lipophilic and can more readily diffuse across cell membranes, while the ionized form is more water-soluble.[6][20]

N-(2-butoxyphenyl)-4-oxobutanoic acid possesses a carboxylic acid group, making it a weak acid. The pKa of a typical aliphatic carboxylic acid is around 4.8. The presence of the electron-withdrawing N-aryl-amide group may slightly lower this value. An estimated pKa in the range of 4.0 - 5.0 is expected.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and common method for determining the pKa of a compound.[22]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of N-(2-butoxyphenyl)-4-oxobutanoic acid in a suitable solvent, typically a co-solvent mixture (e.g., methanol-water or DMSO-water) if aqueous solubility is low.[23]

-

Titration Setup: Immerse a calibrated pH electrode and a titrant delivery tube into the stirred sample solution.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The pKa is the pH at the half-equivalence point, where exactly half of the carboxylic acid has been neutralized to its conjugate base.[22]

-

Predicted Spectroscopic Profile

While experimental spectra are required for definitive structural confirmation, the expected spectroscopic features of N-(2-butoxyphenyl)-4-oxobutanoic acid can be predicted based on its structure.

-

¹H NMR: Protons on the butoxy chain, the methylene groups of the butanoic acid chain, the aromatic protons, the amide N-H proton, and the carboxylic acid O-H proton are all expected to give distinct signals. The aromatic region will likely show complex splitting patterns due to the ortho-substitution. The carboxylic acid proton signal is expected to be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Distinct signals are expected for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butoxy and butanoic acid chains.

-

FT-IR: Characteristic vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretches of the carboxylic acid and amide (around 1700-1750 cm⁻¹ and 1650-1680 cm⁻¹ respectively), the N-H stretch of the amide (around 3300 cm⁻¹), and C-O stretches of the ether and carboxylic acid.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observable. Fragmentation patterns would likely involve cleavage of the butoxy group, the butanoic acid side chain, and the amide bond.

Conclusion

The physical properties of N-(2-butoxyphenyl)-4-oxobutanoic acid are pivotal to its potential development as a therapeutic agent. This guide has outlined the fundamental importance of melting point, solubility, and pKa, and has provided detailed, standardized protocols for their experimental determination. While specific data for this molecule requires empirical investigation, the principles and methodologies discussed herein provide a robust framework for its characterization. By systematically evaluating these properties, researchers can gain critical insights into the compound's behavior, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.

References

-

Patsnap Synapse. (2024, January 1). How does drug solubility affect drug delivery? Patsnap. [Link]

-

OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 105: Water Solubility. OECD. [Link]

-

Scribd. USP 741 Melting Point or Range. [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?[Link]

-

Dr.Oracle. (2025, December 10). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?[Link]

-

Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. [Link]

-

PharmDecks. Solubility & Dissolution. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Pharmacopeia. USP31NF26S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Al-Ghanim, A. H. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

FILAB. OECD 105 solubility test in the laboratory. [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of chemical information and modeling, 49(5), 1334–1339. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Popa, K., & Vlckova, M. (2013). Development of Methods for the Determination of pKa Values. Current Organic Chemistry, 17(13), 1380–1397. [Link]

-

Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

-

Zhang, L., et al. (2017). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Chemical biology & drug design, 90(5), 996–1005. [Link]

-

Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. [Link]

-

IUPAC. Critical compilation of acid pKa values in polar aprotic solvents. [Link]

-

Hinotek. Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]

-

IUPAC. (2025, September 27). Guidelines for NMR Measurements for Determination of High and Low pKa Values. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid Properties. [Link]

-

Lin, A. P., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15628–15635. [Link]

-

Ho, J. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 16806–16815. [Link]

-

Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(9), 103310. [Link]

-

National Center for Biotechnology Information. 4-Anilino-4-oxobutanoic Acid-d5. PubChem. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. ResearchGate. [Link]

-

Zhang, Z., et al. Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons. [Link]

-

MDPI. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]

-

National Institute of Standards and Technology. Butanoic acid. NIST WebBook. [Link]

-

SciSpace. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide. [Link]

-

Matrix Fine Chemicals. 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 63471-88-5. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of butanoic acid. [Link]

-

Semantic Scholar. SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]

-

ResearchGate. (2025, August 7). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. [Link]

-

Hameed, A., et al. (2018). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

PubChemLite. (2s)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. seppic.com [seppic.com]

- 4. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is pKa and how is it used in drug development? [pion-inc.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. hinotek.com [hinotek.com]

- 11. scribd.com [scribd.com]

- 12. uspbpep.com [uspbpep.com]

- 13. thinksrs.com [thinksrs.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. youtube.com [youtube.com]

- 16. pharmdecks.com [pharmdecks.com]

- 17. filab.fr [filab.fr]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 20. droracle.ai [droracle.ai]

- 21. ijirss.com [ijirss.com]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Biological Versatility of 2-Butoxy Succinamic Acid Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of 2-butoxy succinamic acid derivatives. As a class of compounds, succinamic acid derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the investigation of these promising molecules.

Introduction: The Succinamic Acid Scaffold

Succinic acid, a key intermediate in the citric acid cycle, is a fundamental molecule in cellular metabolism.[1] Its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.[1] The introduction of an amic acid moiety to the succinic acid backbone gives rise to succinamic acids, which have shown potential in various disease models. The "2-butoxy" substitution introduces a lipophilic group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing membrane permeability and target engagement.

Synthesis of 2-Butoxy Succinamic Acid Derivatives

The synthesis of 2-butoxy succinamic acid derivatives can be approached through several established chemical methodologies. A common and efficient route involves the reaction of 2-butoxy succinic anhydride with a primary or secondary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding succinamic acid.

Experimental Protocol: Synthesis of a 2-Butoxy Succinamic Acid Derivative

This protocol outlines a general procedure for the synthesis of a 2-butoxy succinamic acid derivative from 2-butoxy succinic anhydride and a generic primary amine (R-NH2).

Materials:

-

2-Butoxy succinic anhydride

-

Primary amine (R-NH2)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve 2-butoxy succinic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Dissolve the primary amine (R-NH2) (1.1 eq) in anhydrous DCM in a dropping funnel.

-

Add the amine solution dropwise to the stirred solution of the anhydride over a period of 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-butoxy succinamic acid derivative.

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Diagram: Synthesis of 2-Butoxy Succinamic Acid Derivatives

Caption: General reaction scheme for the synthesis of 2-butoxy succinamic acid derivatives.

Potential Biological Activities and Mechanisms of Action

While specific research on 2-butoxy succinamic acid derivatives is limited, the broader class of succinic acid and succinamic acid derivatives has been investigated for a range of biological activities. These findings provide a strong rationale for exploring the therapeutic potential of their 2-butoxy analogues.

Antidiabetic Activity

Several succinamic acid derivatives have demonstrated potential as antidiabetic agents.[2][3] For instance, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, a succinamic acid derivative, has been shown to reduce fasting blood glucose levels and increase plasma insulin levels in diabetic rats.[2] The proposed mechanism for some derivatives involves the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption.[4][5]

Table 1: In Vitro Enzyme Inhibition by Succinimide Derivatives with Ketone Functionalities [4]

| Compound | α-Glucosidase IC50 (µg/mL) | α-Amylase IC50 (µg/mL) |

| Compound 1 | 3.69 | 1.07 |

| Compound 4 | 1.526 | 0.115 |

Anticancer Activity

The anticancer potential of succinamic acid derivatives has also been an area of active research.[6][7][8] Some derivatives have been shown to induce apoptosis in cancer cell lines.[6][7] For example, α-hydroxy succinamic acid (α-HSA) has demonstrated antiproliferative action and the ability to upregulate apoptotic genes like p53, p21, and Bax, while downregulating the anti-apoptotic gene survivin in a human head and neck cancer cell line.[6][7]

Diagram: Proposed p53-Mediated Apoptotic Pathway

Caption: Potential mechanism of anticancer activity via p53 activation.[9]

Antioxidant and Actoprotective Effects

Derivatives of succinic acid are known to possess antioxidant and actoprotective (enhancing physical performance) properties.[10] These effects are attributed to their ability to mitigate hypoxic conditions, reduce oxidative stress, and support mitochondrial function.[10] The antioxidant activity of these compounds can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]

Acetylcholinesterase Inhibition

Succinimide derivatives, which are structurally related to succinamic acids, have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[11] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. This suggests that succinamic acid derivatives may also warrant investigation for their potential as AChE inhibitors.

In Vitro and In Vivo Evaluation Strategies

A systematic approach to evaluating the biological activity of novel 2-butoxy succinamic acid derivatives is crucial. The following experimental workflows provide a framework for a comprehensive investigation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Butoxy succinamic acid derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the 2-butoxy succinamic acid derivatives in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Experimental Workflow for Biological Evaluation

Caption: A comprehensive workflow for the biological evaluation of 2-butoxy succinamic acid derivatives.

Conclusion and Future Directions

The 2-butoxy succinamic acid scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the biological activities of related succinic and succinamic acid derivatives, these compounds are worthy of investigation for their potential antidiabetic, anticancer, antioxidant, and neuroprotective properties. The synthetic accessibility of this class of molecules, coupled with the potential for diverse biological activities, makes them attractive candidates for further research and development. Future studies should focus on the synthesis and screening of a library of 2-butoxy succinamic acid derivatives to establish clear structure-activity relationships. Promising lead compounds can then be advanced into more detailed mechanistic studies and in vivo efficacy and safety evaluations.

References

Sources

- 1. HE MULTIFACETED THERAPEUTIC APPLICATIONS OF SUCCINIC ACID IN MEDICINE | INTERNATIONAL CONFERENCE OF NATURAL AND SOCIAL-HUMANITARIAN SCIENCES [universalconference.us]

- 2. jddtonline.info [jddtonline.info]

- 3. scitcentral.com [scitcentral.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches [mdpi.com]

- 6. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [Mechanisms of actoprotective action of succinic acid's derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis protocol for 4-(2-Butoxyanilino)-4-oxobutanoic acid

Application Note: Scalable Synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic Acid

-(2-Butoxyphenyl)succinamic acid via Anhydride Ring Opening.Executive Summary

This guide details the synthesis of This compound (also known as

The protocol utilizes a nucleophilic acyl substitution mechanism where 2-butoxyaniline attacks the carbonyl of succinic anhydride.[1] The presence of the electron-donating butoxy group at the ortho position activates the aniline nucleophile, facilitating the reaction, though the steric bulk of the butyl chain requires specific solvent choices to ensure clean precipitation.[1]

Retrosynthetic Analysis & Mechanism

The synthesis is based on the ring-opening of a cyclic anhydride by an amine.[1][2] This is an atom-economical reaction (no byproducts in the ideal case).[1]

Chemical Logic:

-

Nucleophile: 2-Butoxyaniline (activated by the

-alkoxy group).[1][2] -

Electrophile: Succinic Anhydride (ring strain increases reactivity).[1]

-

Thermodynamics: Formation of the stable amide bond and the release of ring strain drive the reaction.

Graphviz Pathway:

Caption: Retrosynthetic disconnection showing the cleavage of the amide bond to reveal the anhydride and aniline precursors.

Materials & Stoichiometry

Reagent Table:

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Notes |

| 2-Butoxyaniline | 165.23 | 1.0 | Nucleophile | Liquid/Low-melt solid.[1][2] Toxic. |

| Succinic Anhydride | 100.07 | 1.1 | Electrophile | Use slight excess to drive completion.[1][2] |

| Toluene | 92.14 | Solvent | Medium | High BP promotes kinetics; Product is insoluble.[1][2] |

| Ethanol (95%) | 46.07 | Solvent | Recrystallization | For purification.[1] |

Experimental Protocol

Method A: Toluene Reflux (Preferred for Purity) This method relies on the solubility difference: the starting materials are soluble in hot toluene, while the product (a carboxylic acid) is generally insoluble in toluene at room temperature, allowing for isolation by filtration.[1]

Step 1: Reaction Setup

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add Succinic Anhydride (11.0 g, 110 mmol) to the flask.

-

Add Toluene (100 mL) .

-

Begin stirring. The anhydride may not dissolve completely at room temperature (RT).[1]

Step 2: Addition & Reflux

-

Add 2-Butoxyaniline (16.5 g, 100 mmol) dropwise to the suspension.

-

Heat the mixture to reflux (110°C) using an oil bath or heating mantle.

-

Maintain reflux for 2–3 hours .

-

Mechanism Check: The solution should become clear as reagents dissolve and react, then potentially cloudy as the product begins to form if it is highly insoluble.[1]

-

Step 3: Isolation (Precipitation)[1]

-

Remove the heat source and allow the reaction to cool slowly to RT.

-

Once at RT, cool the flask further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

-

Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.

-

Wash 1: Wash the filter cake with cold Toluene (2 x 20 mL) to remove unreacted aniline.

-

Wash 2: Wash with Hexanes (1 x 20 mL) to assist in drying.[1]

Step 4: Purification (Self-Validating Step)

Critique: If the product is sticky or contains unreacted aniline (yellowish tint), use this acid-base purification loop to guarantee purity.[1]

-

Dissolve the crude solid in 10% NaHCO₃ (aq) . The product (acid) will dissolve; unreacted aniline (organic) will not.[1]

-

Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove organic impurities. Discard the organic layer. [1]

-

Acidify the aqueous layer carefully with 6M HCl to pH ~2. The pure product will precipitate as a white solid.

-

Filter, wash with water, and dry.

Step 5: Recrystallization[1][2]

-

Recrystallize the dried solid from hot Ethanol (95%) or an Ethanol/Water mixture if necessary to achieve analytical purity.

Process Workflow Diagram

Caption: Operational workflow including a self-validating purification loop via acid-base extraction.

Characterization & Analysis

To validate the synthesis, look for these specific spectral signatures:

-

FT-IR:

-

¹H NMR (DMSO-d₆, 400 MHz):

Troubleshooting

-

Product is an Oil: This is common with flexible alkoxy chains.[1][2]

-

Low Yield:

-

Cause: Hydrolysis of succinic anhydride due to wet solvent.

-

Fix: Ensure Toluene is dry (anhydrous).[1]

-

-

Bis-acylation (Imide formation):

References

-

Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocol for

-acylation using anhydrides). -

Gowda, B. T.; et al. "Crystal structure of N-(2-methylphenyl)succinamic acid."[1][2] PMC (PubMed Central), 2011.[1] (Protocol for ortho-substituted succinamic acids).

-

[1]

-

-

PrepChem. "Preparation of succinanilic acid (N-phenylsuccinamic acid)." (General methodology for aniline-succinic anhydride reaction).

-

[1]

-

-

Chernyshev, V. M.; et al. "A Reaction of N-Substituted Succinimides with Hydroxylamine..."[1][2][5] Beilstein J. Org.[1][2] Chem., 2023.[5][6] (Discusses synthesis of succinamic acid intermediates).

-

[1]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]

Application Note & Protocol: Synthesis of N-(2-butoxyphenyl)succinamic Acid

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-butoxyphenyl)succinamic acid through the acylation of 2-butoxyaniline with succinic anhydride. The protocol details a robust and reproducible method, grounded in the principles of nucleophilic acyl substitution. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline characterization techniques, and offer troubleshooting advice. This guide is designed to equip researchers with the necessary information to successfully synthesize and validate the target compound, a valuable intermediate in various chemical and pharmaceutical research applications.

Introduction and Scientific Background

The formation of an amide bond is a cornerstone of modern organic synthesis, pivotal in the construction of peptides, polymers, and a vast array of pharmacologically active molecules. The reaction between an amine and an acid anhydride is a classic and highly efficient method for creating this linkage. In this application note, we focus on the specific reaction between 2-butoxyaniline and succinic anhydride.

This reaction yields N-(2-butoxyphenyl)succinamic acid, a molecule featuring both a carboxylic acid and an amide functional group. This dual functionality makes it a versatile building block for further chemical elaboration. The process involves the ring-opening of the cyclic succinic anhydride by the nucleophilic amine, 2-butoxyaniline. This reaction typically proceeds under mild conditions with high yields, making it an attractive transformation for laboratory and potential industrial-scale synthesis.[1][2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-(2-butoxyphenyl)succinamic acid proceeds via a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 2-butoxyaniline, which acts as the nucleophile. This nitrogen atom attacks one of the electrophilic carbonyl carbons of the succinic anhydride molecule.[3]

-

Formation of a Tetrahedral Intermediate: This attack leads to the breaking of the carbon-oxygen pi bond in the carbonyl group, with the electrons moving to the oxygen atom. This results in the formation of a transient, negatively charged tetrahedral intermediate.

-

Ring-Opening and Reformation of Carbonyl: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl group is reformed by the expulsion of the carboxylate group, which is part of the anhydride ring. This step results in the opening of the five-membered anhydride ring.[3]

-

Proton Transfer: A final, rapid proton transfer from the now positively charged nitrogen atom to the newly formed carboxylate anion yields the stable, neutral product: N-(2-butoxyphenyl)succinamic acid.

This mechanism is a fundamental example of acylation and is analogous to the reaction of anhydrides with alcohols or water.[3][4]

Caption: Reaction mechanism for the synthesis of N-(2-butoxyphenyl)succinamic acid.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-(2-butoxyphenyl)succinamic acid on a 10 mmol scale. Adjustments can be made as necessary, but reagent equivalencies should be maintained.

Materials & Equipment

-

Reagents:

-

2-Butoxyaniline (≥98% purity)

-

Succinic Anhydride (≥99% purity)

-

Toluene (Anhydrous, ≥99.8%)

-

Hydrochloric Acid (1 M solution)

-

Ethanol (95% or absolute)

-

Deionized Water

-

-

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Melting point apparatus

-

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Butoxyaniline is harmful if swallowed or in contact with skin. Avoid inhalation.

-

Toluene is flammable and a skin/respiratory irritant. Handle with care away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Reaction Procedure

-

Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-butoxyaniline (1.65 g, 10 mmol).

-

Solvent Addition: Add 25 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the 2-butoxyaniline is fully dissolved.

-

Anhydride Addition: While stirring, add succinic anhydride (1.00 g, 10 mmol) to the solution in one portion.

-

Reaction Conditions: The reaction is often exothermic and may proceed readily at room temperature. Stir the mixture for 2-3 hours. The product will likely begin to precipitate as a white solid.[5][6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase.

-

Product Isolation (Work-up):

-

After the reaction is complete (as indicated by the consumption of the starting aniline by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the collected solid sequentially with 20 mL of cold 1 M HCl (to remove any unreacted 2-butoxyaniline) and then with 20 mL of cold deionized water (to remove any unreacted succinic anhydride or succinic acid).[5]

-

-

Drying: Dry the crude product under vacuum or in a desiccator overnight. A typical crude yield is in the range of 85-95%.

Purification

-

Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Quantitative Data Summary

| Parameter | Succinic Anhydride | 2-Butoxyaniline | Toluene | Product |

| Molar Mass ( g/mol ) | 100.07 | 165.23 | 92.14 | 265.30 |

| Equivalents | 1.0 | 1.0 | - | - |

| Amount (mmol) | 10 | 10 | - | - |

| Mass/Volume | 1.00 g | 1.65 g | 25 mL | - |

| Reaction Temp (°C) | 20-25 (Room Temp) | - | - | - |

| Reaction Time (h) | 2-3 | - | - | - |

| Expected Yield (%) | - | - | - | 80-90% (after recrystallization) |

| Appearance | White solid | Pale yellow oil | Colorless liquid | White crystalline solid |

Product Characterization

To confirm the identity and purity of the synthesized N-(2-butoxyphenyl)succinamic acid, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~9.2 ppm (s, 1H): Amide proton (-NH-).

-

δ ~6.8-7.9 ppm (m, 4H): Aromatic protons.

-

δ ~3.9 ppm (t, 2H): Methylene protons adjacent to ether oxygen (-O-CH₂-).

-

δ ~2.5 ppm (m, 4H): Methylene protons of the succinyl group (-CO-CH₂-CH₂-CO-).

-

δ ~1.7 ppm (m, 2H): Methylene protons (-O-CH₂-CH₂-).

-

δ ~1.4 ppm (m, 2H): Methylene protons (-CH₂-CH₃).

-

δ ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).

-

-

IR (KBr, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching (amide).

-

~3000-2500 cm⁻¹ (broad): O-H stretching (carboxylic acid).

-

~1710 cm⁻¹: C=O stretching (carboxylic acid).

-

~1650 cm⁻¹: C=O stretching (amide I band).

-

~1540 cm⁻¹: N-H bending (amide II band).

-

-

Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z = 264.12.

Experimental Workflow Diagram

Caption: A flowchart summarizing the key stages of the synthesis protocol.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Impure starting materials.- Insufficient reaction time.- Incorrect stoichiometry. | - Verify purity of reactants.- Monitor reaction by TLC to ensure completion.- Accurately weigh all reagents. |

| Product is Oily/Gummy | - Presence of unreacted starting material or solvent.- Impurities. | - Ensure thorough washing during work-up.- Ensure complete drying.- Attempt trituration with a non-polar solvent like hexane. |

| Reaction Does Not Start | - Low reactivity of starting materials (unlikely here).- Inactive (e.g., hydrolyzed) succinic anhydride. | - Gently warm the reaction mixture to 40-50°C.- Use a fresh, unopened container of succinic anhydride. |

| Broad Melting Point | - Product is impure. | - Repeat the recrystallization step, ensuring slow cooling to promote the formation of well-defined crystals. |

References

- Organic Syntheses. Succinic Anhydride.

- Filo. Formulate a mechanism for the reaction of butanedioic (succinic) anhydride. (2025).

- Wikipedia. Succinic anhydride.

- Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023).

- MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023).

- Gowda, B. T., et al. N-(2-Methylphenyl)succinamic acid.

- Gowda, B. T., et al. N-(2-Methylphenyl)succinamic acid. PMC. (2010).

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. mdpi.com [mdpi.com]

- 3. Formulate a mechanism for the reaction of butanedioic (succinic) anhydrid.. [askfilo.com]

- 4. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

Using 4-(2-Butoxyanilino)-4-oxobutanoic acid as a ligand

Application Note: Strategic Utilization of 4-(2-Butoxyanilino)-4-oxobutanoic Acid as a Functional Ligand

Executive Summary

This compound (also referred to as N-(2-butoxyphenyl)succinamic acid) represents a critical class of functionalized pharmacophores . Structurally, it consists of a hydrophobic 2-butoxyaniline "head" linked to a hydrophilic succinic acid "tail."

This bifunctional design makes it an invaluable tool in drug discovery and chemical biology. The carboxylic acid tail serves as a chemical handle for immobilization, while the anilino-head acts as the biological bait . This guide details the protocols for using this molecule as an affinity ligand to identify binding targets (e.g., albumin, specific esterases, or ion channels) and as a hapten for antibody generation.

Key Applications:

-

Affinity Chromatography: "Bait" ligand for target deconvolution (identifying proteins that bind the 2-butoxy motif).

-

Metabolite Profiling: Reference standard for the hydrolysis products of hydroxamic acid-based drugs (analogous to Vorinostat metabolism).

-

Immunoconjugation: Hapten for generating antibodies against 2-butoxyaniline derivatives.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | ~265.31 g/mol |

| Solubility | DMSO (>50 mM), Ethanol (>25 mM), PBS pH 7.4 (<1 mM) |

| Stability | Stable at -20°C (solid); Solutions stable for 1 week at 4°C |

| pKa (Carboxyl) | ~4.5 (Estimated) |

| Key Moiety | 2-Butoxyaniline (Pharmacophore), Succinic Acid (Linker) |

Handling Precaution: The 2-butoxyaniline moiety is potentially light-sensitive. Store solid and solutions in amber vials.

Protocol A: Ligand Immobilization for Affinity Chromatography

Objective: To covalently attach this compound to NHS-activated magnetic beads or Sepharose resin. This creates an affinity column to "fish out" proteins that recognize the 2-butoxyaniline pharmacophore.

Mechanism of Action

The carboxylic acid group (-COOH) of the ligand is activated using EDC/NHS chemistry to form a stable amide bond with primary amines (-NH₂) on the bead surface. The 2-butoxyaniline group remains exposed to interact with biological targets.

Materials Required

-

Ligand: this compound (10 mg).

-

Matrix: NHS-Activated Magnetic Beads (e.g., Dynabeads or Sepharose).

-

Coupling Buffer: 0.1 M MES, pH 5.0 (avoid amine-containing buffers like Tris).

-

Blocking Buffer: 1 M Ethanolamine, pH 8.0.

-

Wash Buffer: PBS + 0.05% Tween-20.

Step-by-Step Procedure

-

Ligand Solubilization:

-

Dissolve 10 mg of ligand in 500 µL dry DMSO.

-

Dilute slowly into 4.5 mL of Coupling Buffer . Ensure no precipitation occurs (final conc: ~2 mg/mL). Note: If precipitation occurs, increase DMSO content up to 20%.

-

-

Bead Preparation:

-

Aliquot 1 mL of NHS-activated beads.

-

Wash 3x with ice-cold Coupling Buffer (do not let beads dry).

-

-

Coupling Reaction:

-

Immediately add the ligand solution to the washed beads.

-

Incubate with gentle rotation for 4 hours at Room Temperature or Overnight at 4°C .

-

Critical Step: Ensure constant mixing to prevent bead settling.

-

-

Blocking Unreacted Sites:

-

Remove supernatant (save for UV analysis to calculate coupling efficiency).

-

Add 2 mL Blocking Buffer (Ethanolamine) to quench remaining NHS esters.

-

Incubate for 1 hour at Room Temperature.

-

-

Washing:

-

Wash beads 3x with Wash Buffer (High Salt/Low pH cycles recommended for Sepharose).

-

Store at 4°C in PBS + 0.02% Sodium Azide.

-

Protocol B: Target Pull-Down Assay

Objective: Isolate proteins from cell lysate that bind to the immobilized ligand.

-

Lysate Preparation:

-

Prepare cell lysate (e.g., HEK293 or liver homogenate) in Lysis Buffer (PBS, 1% Triton X-100, Protease Inhibitors).

-

Centrifuge at 14,000 x g for 10 min to clear debris.

-

-

Incubation:

-

Incubate 500 µL of cleared lysate with 50 µL of Ligand-Coupled Beads .

-

Control: Run a parallel incubation with Blocked Beads (No Ligand) to identify non-specific binders.

-

Rotate for 2 hours at 4°C.

-

-

Elution:

-

Wash beads 3x with PBS + 0.1% Tween-20.

-

Competitive Elution (Specific): Add 1 mM free 2-butoxyaniline (dissolved in buffer) to compete off specific binders.

-

Harsh Elution (Non-specific): Add 50 µL SDS-PAGE Loading Buffer and boil for 5 min.

-

-

Analysis:

-

Analyze eluates via SDS-PAGE and Silver Staining.

-

Bands present in the "Ligand" lane but absent in the "Control" lane are putative targets. Identify via Mass Spectrometry.

-

Protocol C: Hapten-BSA Conjugation (Immunogen Synthesis)

Objective: To generate antibodies against the 2-butoxyaniline moiety (e.g., for developing an ELISA to detect pesticide residues or drug metabolites).

-

Activation:

-

Dissolve 5 mg Ligand in 200 µL DMSO.

-

Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS.

-

Stir for 30 min to form the NHS-ester.

-

-

Conjugation:

-

Dissolve 10 mg BSA (Bovine Serum Albumin) in 1 mL Carbonate Buffer (pH 9.0).

-

Dropwise add the activated ligand solution to the BSA solution.

-

Stir overnight at 4°C.

-

-

Purification:

-

Dialyze the reaction mixture against PBS (3 changes over 24 hours) to remove unreacted ligand.

-

The resulting BSA-Ligand Conjugate is ready for immunization.

-

Visualizing the Workflow

The following diagram illustrates the chemical logic of using this compound as a "bait" molecule.

Caption: Workflow for converting the free acid ligand into an immobilized affinity matrix for protein isolation.

Scientific Rationale & Troubleshooting

Why use this specific ligand? The 4-carbon succinic linker is optimal for avoiding steric hindrance. Direct attachment of the 2-butoxyaniline to a bead often results in "buried" ligands that proteins cannot access. The succinamic acid spacer (approx. 8-10 Å) allows the pharmacophore to extend into the solvent, accessible to deep binding pockets.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Coupling Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO; keep buffers cold; work quickly. |

| High Background Binding | Non-specific hydrophobic interaction | Increase Tween-20 in wash buffer to 0.1% or add 500 mM NaCl. |

| No Target Eluted | Affinity is too high | Use low pH elution (Glycine pH 2.5) instead of competitive elution. |

| Ligand Precipitation | Poor aqueous solubility | Ensure DMSO concentration is ~10-20% during coupling. |

References

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition. Link (Foundational chemistry for ester/amide coupling).

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link (The definitive guide on EDC/NHS coupling protocols).

-

Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology. Link (Discusses succinamic acid metabolites of hydroxamic acid drugs).

-

PubChem Compound Summary. (2024). 4-Anilino-4-oxobutanoic acid (Analog).[1][2][3][4] National Center for Biotechnology Information. Link (Structural analog data).

Sources

Procedure for ring opening of succinic anhydride with anilines

Application Note: Chemoselective Ring Opening of Succinic Anhydride with Anilines

Executive Summary

This application note details the controlled synthesis of

While conceptually simple, the reaction is sensitive to the electronic nature of the aniline and solvent effects. This guide presents two validated protocols:

-

Protocol A (Standard): A high-yield organic solvent method for research-scale synthesis.

-

Protocol B (Green): An aqueous suspension method aligned with Green Chemistry principles.

Mechanistic Insight & Reaction Design

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The amine nitrogen of the aniline attacks one of the carbonyl carbons of the succinic anhydride. This attack breaks the cyclic anhydride bond, resulting in a linear amido-acid (

Key Mechanistic Features:

-

Driving Force: The relief of ring strain (minor) and the formation of a stable amide bond (major enthalpy driver).

-

Selectivity: The reaction stops at the acid stage (

-arylsuccinamic acid) under mild conditions. High heat or dehydrating agents (e.g., Ac₂O, NaOAc) are required to drive the subsequent cyclization to the succinimide (imide). -

Electronic Effects: Electron-donating groups (EDGs) on the aniline (e.g., -OMe, -Me) increase nucleophilicity, accelerating the reaction. Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃) significantly retard the rate, often requiring catalysis or higher temperatures.

Figure 1: Reaction Mechanism Pathway

Caption: Mechanistic pathway for the ring opening of succinic anhydride. The dashed path represents the unwanted cyclization to imide, which is avoided by maintaining mild temperatures.

Experimental Protocols

Protocol A: Standard Organic Solvent Method (DCM or THF)

Best for: High purity requirements, hydrophobic anilines, and quantitative isolation.

Rationale: The product (

Materials:

-

Succinic Anhydride (1.0 equiv)

-

Substituted Aniline (1.0 equiv)[3]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred)

-

Optional: Triethylamine (TEA) for deactivated anilines.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of succinic anhydride in 20 mL of DCM. (Note: Succinic anhydride is sparingly soluble in DCM; a suspension is normal).

-

Addition: Add 10 mmol of the aniline dropwise (if liquid) or portion-wise (if solid) to the stirring anhydride mixture at room temperature (20–25 °C).

-

Reaction: Stir the mixture vigorously.

-

Observation: The suspension often clears briefly as the aniline reacts, followed by the rapid precipitation of the white/off-white product.

-

Duration: 1–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM; Product stays at baseline or has very low Rf compared to aniline).

-

-

Workup:

Yield Expectation: 85–98%.

Protocol B: Green Chemistry Approach (Aqueous Suspension)

Best for: Large scale, environmental compliance, and anilines with moderate water solubility.

Rationale: "On-water" reactions exploit the hydrophobic effect. While the reagents are not fully soluble, the interface accelerates the reaction, and the product crystallizes out of the water, avoiding toxic organic solvents.

Procedure:

-

Suspension: Suspend 10 mmol of succinic anhydride in 15 mL of deionized water.

-

Addition: Add 10 mmol of aniline.

-

Reaction: Heat the suspension to 50–60 °C with vigorous stirring.

-

Note: Do not reflux (>100 °C) as this promotes imide formation (ring closure).

-

-

Precipitation: Stir for 2–6 hours. The mixture will likely remain a suspension.

-

Cooling: Cool the mixture to 0–4 °C in an ice bath to maximize precipitation.

-

Isolation: Filter the solid. Wash with cold water.[4]

-

Purification: If the aniline was used in excess, wash with dilute HCl (0.1 M) to remove it. If anhydride was in excess, wash with water.

-

Critical Process Parameters (CPP) & Data

The following table summarizes the impact of solvent and aniline substituents on reaction efficiency.

Table 1: Solvent and Electronic Effects on Yield

| Aniline Substituent | Electronic Effect | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |

| Unsubstituted (Ph-NH₂) | Neutral | DCM | 25 | 2 | 95 | Rapid precipitation. |

| 4-Methoxy (EDG) | Activating | DCM | 25 | 1 | 98 | Very fast; exotherm possible. |

| 4-Nitro (EWG) | Deactivating | THF | 60 (Reflux) | 12 | 65 | Slow; requires heat/catalyst (DMAP). |

| 2,6-Dimethyl (Steric) | Steric Hindrance | Toluene | 80 | 24 | 50 | Steric bulk hinders nucleophilic attack. |

| Unsubstituted | Neutral | Water (Green) | 50 | 4 | 90 | Product requires thorough drying. |

Troubleshooting & Optimization Guide

Decision Tree for Reaction Optimization

Caption: Workflow for troubleshooting common synthetic issues in ring-opening succinylation.

Common Issues:

-

Hydrolysis of Anhydride: Succinic anhydride converts to succinic acid in the presence of moisture.

-

Diagnosis: White solid in the reagent bottle that does not dissolve in DCM/THF.

-